Cas no 1903834-76-3 (rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a protected piperidine derivative featuring dual tert-butoxycarbonyl (Boc) groups, enhancing stability and handling during synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly for peptide and heterocycle construction, where selective deprotection of Boc groups allows controlled functionalization. Its chiral centers and carboxylic acid moiety enable precise stereochemical modifications, making it valuable for pharmaceutical research. The Boc protection ensures compatibility with a range of reaction conditions, minimizing side reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules requiring defined stereochemistry and functional group manipulation.
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid structure
1903834-76-3 structure
Product Name:rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
CAS No:1903834-76-3
MF:C16H28N2O6
MW:344.403325080872
CID:5892660
PubChem ID:105532219
Update Time:2025-10-23

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-37397229
    • 1903834-76-3
    • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
    • Inchi: 1S/C16H28N2O6/c1-15(2,3)23-13(21)17-11-7-8-18(9-10(11)12(19)20)14(22)24-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,21)(H,19,20)/t10-,11+/m0/s1
    • InChI Key: WNUBMXHVSKGNNQ-WDEREUQCSA-N
    • SMILES: O(C(C)(C)C)C(N1CC[C@H]([C@@H](C(=O)O)C1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 344.19473662g/mol
  • Monoisotopic Mass: 344.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 105Ų

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37397229-0.05g
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
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rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Related Literature

Additional information on rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid

Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1903834-76-3, known as rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and biological activity. The molecule's unique stereochemistry and functional groups make it a valuable tool in drug discovery and development.

Piperidine derivatives have long been recognized for their role in modulating various biological processes. The presence of two tert-butoxy carbonyl (Boc) groups in this compound adds significant steric bulk, which can influence its pharmacokinetic properties and interactions with biological targets. Recent studies have highlighted the importance of such bulky groups in enhancing the selectivity and potency of bioactive molecules. The Boc groups also serve as protecting groups during synthesis, facilitating the construction of complex molecular architectures.

The stereochemistry of the compound, specifically the (3R,4S) configuration, plays a crucial role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacological profiles due to their distinct three-dimensional arrangements. This particular configuration has been shown to exhibit promising antiproliferative activity against various cancer cell lines, as reported in recent research studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry*. These findings underscore the potential of this compound as a lead candidate for anticancer drug development.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions to achieve the desired stereochemistry and functionalization. The use of asymmetric catalysis has been instrumental in synthesizing enantiomerically pure versions of this compound, which is critical for studying its stereochemical effects on biological systems. Researchers have employed techniques such as Houk's method for constructing the piperidine ring system and subsequent functionalization steps to introduce the Boc groups.

Recent advancements in computational chemistry have enabled detailed studies of this compound's interactions with target proteins at the molecular level. Molecular docking studies have revealed that the Boc groups contribute significantly to binding affinity by creating favorable hydrophobic interactions with key residues in the target binding site. Furthermore, dynamic simulations have provided insights into the conformational flexibility of the molecule, which is essential for understanding its binding modes and potential off-target effects.

In terms of therapeutic applications, this compound has shown promise in targeting protein kinase inhibitors, a class of enzymes implicated in numerous pathological conditions, including cancer and inflammatory diseases. Its ability to inhibit specific kinases with high potency and selectivity makes it a compelling candidate for further preclinical development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential toxicity.

The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and computational scientists work together to design, synthesize, and evaluate molecules like this one for their therapeutic potential. The integration of experimental data with computational modeling has significantly accelerated the discovery process, enabling researchers to identify promising leads more efficiently.

In conclusion, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid represents a cutting-edge advancement in medicinal chemistry. Its unique structure, stereochemistry, and biological activity position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound serves as a testament to the power of innovative chemical design and rigorous scientific investigation.

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